molecular formula C19H17NO4S B13811985 Fmoc-D-thioproline,fmoc-D-thz-oh

Fmoc-D-thioproline,fmoc-D-thz-oh

Cat. No.: B13811985
M. Wt: 355.4 g/mol
InChI Key: BEQBUZLTZXPWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a derivative of thioproline. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing thiaproline (Thz) residues. Thiaproline is employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions of peptide thioesters bearing an N-terminal cysteine residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-D-thioproline is synthesized through a series of chemical reactions. The synthesis typically involves the protection of the thioproline with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved by reacting thioproline with Fmoc chloride in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of Fmoc-D-thioproline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-thioproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-thioproline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-thioproline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the thioproline residue to participate in further reactions, such as native chemical ligation .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-thiaproline
  • Fmoc-thiazolidine-4-carboxylic acid
  • Fmoc-Cys (methylcarboxamide)-OH
  • Fmoc-Abu-OH

Uniqueness

Fmoc-D-thioproline is unique due to its ability to act as a masked cysteine residue, preventing self-ligation during peptide synthesis. This property makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential .

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22)

InChI Key

BEQBUZLTZXPWID-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.